Ceftriaxone sodium hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ceftriaxone sodium hydrate is a broad-spectrum third-generation cephalosporin antibiotic. It is widely used for the treatment of bacterial infections in various parts of the body, including the respiratory tract, skin, soft tissue, and urinary tract . This compound is known for its long half-life and high penetration into the meninges, eyes, and inner ear .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ceftriaxone sodium hydrate is synthesized through a series of chemical reactions involving the formation of the cephalosporin core structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The crystallization process is crucial for obtaining the desired hydrate form, and quality control measures are implemented to maintain consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ceftriaxone sodium hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium halides, which can influence the stability and degradation of the compound . Reaction conditions such as temperature, pH, and the presence of catalysts play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified cephalosporin derivatives .

Aplicaciones Científicas De Investigación

Clinical Applications

Ceftriaxone sodium hydrate is indicated for the treatment of several types of infections caused by susceptible organisms. Its primary applications include:

- Lower Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Klebsiella pneumoniae.

- Acute Bacterial Otitis Media : Commonly used to treat ear infections caused by Streptococcus pyogenes.

- Bone and Joint Infections : Utilized in cases of osteomyelitis caused by organisms like Staphylococcus aureus.

- Intra-Abdominal Infections : Effective against Escherichia coli and other anaerobes such as Bacteroides fragilis.

- Meningitis : Proven efficacy against Neisseria meningitidis and Streptococcus pneumoniae.

- Surgical Prophylaxis : Administered preoperatively to prevent postoperative infections in contaminated surgical procedures .

Pharmacokinetics

Ceftriaxone is administered via intravenous or intramuscular routes, with less than 1% bioavailability when taken orally. It has a half-life ranging from 5.8 to 8.7 hours, allowing for once-daily dosing in most cases. The drug is highly bound to plasma proteins (approximately 95% at lower concentrations) and penetrates well into various tissues, including the central nervous system .

Recent Advances in Formulation

Recent studies have focused on enhancing the delivery and efficacy of this compound through innovative formulations:

- Nanostructured Lipid Carriers (NLC) : Research has demonstrated that encapsulating ceftriaxone in NLC can improve its bactericidal activity against resistant strains like Escherichia coli. This method allows for controlled drug release, minimizing side effects while maximizing therapeutic efficacy .

- Stability Studies : Investigations into the stability of ceftriaxone formulations have highlighted the importance of controlling moisture content during storage, as high humidity can lead to degradation and reduced efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- A study documented successful treatment outcomes in patients with severe pneumonia caused by multidrug-resistant bacteria, where ceftriaxone was part of a combination therapy regimen.

- Another case reported the use of ceftriaxone in treating neonatal meningitis, demonstrating its ability to penetrate the blood-brain barrier effectively and achieve therapeutic concentrations within cerebrospinal fluid .

Safety Profile and Considerations

While ceftriaxone is generally well-tolerated, it is crucial to monitor for potential side effects such as biliary precipitation or renal lithiasis, especially in patients with pre-existing conditions . Additionally, clinicians must be cautious about using ceftriaxone concurrently with calcium-containing solutions due to the risk of precipitate formation .

Mecanismo De Acción

Ceftriaxone sodium hydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis . The compound is particularly effective against gram-negative bacteria due to its ability to penetrate the outer membrane .

Comparación Con Compuestos Similares

Ceftriaxone sodium hydrate is part of the cephalosporin class of antibiotics, which includes other compounds such as cefotaxime, ceftazidime, and cefepime . Compared to these similar compounds, this compound has a longer half-life and better penetration into certain tissues, making it a preferred choice for treating severe infections . Additionally, its broad-spectrum activity and relatively low toxicity profile contribute to its widespread use .

List of Similar Compounds

- Cefotaxime

- Ceftazidime

- Cefepime

- Cefuroxime

- Cefixime

This compound stands out due to its unique pharmacokinetic properties and broad-spectrum activity, making it a valuable tool in the fight against bacterial infections.

Propiedades

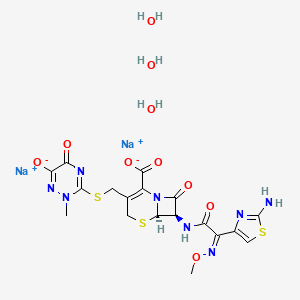

Fórmula molecular |

C18H22N8Na2O10S3 |

|---|---|

Peso molecular |

652.6 g/mol |

Nombre IUPAC |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate |

InChI |

InChI=1S/C18H18N8O7S3.2Na.3H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;;;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;;3*1H2/q;2*+1;;;/p-2/b24-8-;;;;;/t9-,15-;;;;;/m1...../s1 |

Clave InChI |

XMCDZRXQAGFWAK-PMCOHIMVSA-L |

SMILES isomérico |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+] |

SMILES canónico |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.